9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one

Anti-leishmanial drug discovery Nucleoside analog screening Purine salvage pathway

9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one (CAS 16975-94-3), systematically known as carbocyclic inosine and also designated coaristeromycin or NSC 103529, is a carbocyclic nucleoside analogue of the purine base hypoxanthine. In this compound, the endocyclic oxygen atom of the ribofuranose ring of natural inosine is replaced by a methylene (–CH₂–) group, producing a cyclopentane scaffold bearing three hydroxyl substituents and one hydroxymethyl group in a defined (1R,2S,3R,4R) stereochemical configuration.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 16975-94-3
Cat. No. B102426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one
CAS16975-94-3
Synonymscarbocyclic inosine
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO
InChIInChI=1S/C11H14N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9+/m1/s1
InChIKeyWJJOLBUDGLOYDT-GCXDCGAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbocyclic Inosine (CAS 16975-94-3): Structural Identity, Natural Origin, and Procurement-Relevant Classification


9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one (CAS 16975-94-3), systematically known as carbocyclic inosine and also designated coaristeromycin or NSC 103529, is a carbocyclic nucleoside analogue of the purine base hypoxanthine [1]. In this compound, the endocyclic oxygen atom of the ribofuranose ring of natural inosine is replaced by a methylene (–CH₂–) group, producing a cyclopentane scaffold bearing three hydroxyl substituents and one hydroxymethyl group in a defined (1R,2S,3R,4R) stereochemical configuration . It is a naturally occurring metabolite originally isolated from Thermoactinomyces sp. A6019 and has been identified as a novel herbicidal natural product from microbial sources [2][3]. The molecular formula is C₁₁H₁₄N₄O₄ with a molecular weight of 266.25 g/mol, and it is commercially available from specialty chemical suppliers at purities typically ≥95% .

Why Carbocyclic Inosine (CAS 16975-94-3) Cannot Be Substituted by Inosine or Other Purine Nucleoside Analogs in Research Procurement


Carbocyclic inosine differs fundamentally from its natural ribonucleoside counterpart (inosine) and from other inosine analogs in three interlocking ways that preclude generic substitution. First, the replacement of the furanose ring oxygen by a methylene group eliminates the classical N-glycosidic bond, rendering the compound resistant to phosphorolytic and hydrolytic cleavage by nucleoside phosphorylases and hydrolases that rapidly degrade conventional nucleosides [1]. Second, this metabolic stability is coupled with a unique bioactivation pathway in certain parasites: Leishmania spp. promastigotes convert carbocyclic inosine to carbocyclic adenosine-5'-triphosphate (aristeromycin-5'-triphosphate) and carbocyclic guanosine-5'-triphosphate—metabolites that are not generated from unmodified inosine and that mediate parasite-selective toxicity through a mechanism not shared by ribose-based inosine analogs [2]. Third, among a panel of 235 nucleoside analogues screened against Leishmania, only four inosine analogs—including carbocyclic inosine—exhibited both high anti-promastigote potency and favorable chemotherapeutic indices (130–2000), demonstrating that even closely related inosine analogs such as 3′-deoxyinosine and 3′-deoxy-3′-fluoroinosine show quantitatively distinct activity profiles that cannot be assumed interchangeable [3]. These properties are intrinsic to the carbocyclic scaffold and its specific stereochemistry, meaning that procurement of a different purine nucleoside—whether the natural riboside or a differently modified analog—will not recapitulate the same biological readout.

Quantitative Differentiation Evidence for Carbocyclic Inosine (CAS 16975-94-3) Relative to Closest Analogs and Clinical Comparators


Anti-Leishmanial Promastigote Potency: Carbocyclic Inosine vs. 3′-Deoxy-3′-fluoroinosine

Carbocyclic inosine (C-Ino) demonstrates substantially greater potency against Leishmania promastigotes than the fluorinated inosine analog 3′-deoxy-3′-fluoroinosine (3′-FI). Against L. tropica promastigotes, C-Ino achieves an EC₅₀ of 8.3 × 10⁻⁸ M, compared with 2.3 × 10⁻⁷ M for 3′-FI—representing an approximately 2.8-fold greater potency. Against L. donovani promastigotes, the differential is even larger: C-Ino EC₅₀ = 1.3 × 10⁻⁷ M versus 3′-FI EC₅₀ = 1.0 × 10⁻⁶ M, an approximately 7.7-fold difference [1][2]. C-Ino was identified as one of only four leads from an initial screen of 235 nucleoside analogues, all of which exhibited 50% growth inhibitory concentrations in the 4 × 10⁻⁷ to 8 × 10⁻⁸ M range with chemotherapeutic indices of 130–2000 [3].

Anti-leishmanial drug discovery Nucleoside analog screening Purine salvage pathway

Intracellular Amastigote Clearance: Carbocyclic Inosine vs. 3′-Deoxyinosine vs. Pentostam (Sodium Stibogluconate)

In a J774.1 mouse macrophage infection model of L. donovani amastigotes, carbocyclic inosine (C-Ino) at 3 µM achieved complete (100%) inhibition of the infection rate by Day 6 post-infection. Under identical conditions, 3′-deoxyinosine (3′-dI) at a 10-fold higher concentration of 30 µM reduced the infection rate to only 40% of control. Most notably, the clinical reference drug Pentostam (sodium stibogluconate) at 30 µM—the same concentration as 3′-dI—resulted in a 38% infection rate, statistically comparable to 3′-dI but dramatically inferior to the 100% clearance achieved by C-Ino at one-tenth the concentration [1]. This represents an approximate ≥10-fold potency advantage for C-Ino over both 3′-dI and the clinical standard-of-care comparator in the physiologically relevant intracellular amastigote stage of the parasite life cycle.

Intracellular parasite models Macrophage infection assay Anti-leishmanial efficacy

In Vivo Parasite Burden Reduction: Carbocyclic Inosine vs. 3′-Deoxyinosine vs. 3′-Deoxy-3′-fluoroinosine in a Murine Leishmaniasis Model

In BALB/c mice infected with L. donovani, intravenous administration of nonentrapped free carbocyclic inosine (C-Ino) at 100 mg/kg (five doses on alternate days) reduced the liver parasite burden—quantified as Leishman-Donovan units (LDU)—by 94% relative to untreated controls. Under the same dosing regimen, 3′-deoxyinosine (3′-dI) at 100 mg/kg achieved only a 68% LDU reduction, while 3′-deoxy-3′-fluoroinosine (3′-FI) at 50 mg/kg produced a 73% reduction [1]. A corroborating independent study reported that C-Ino at 100 mg/kg i.v. produced approximately 92–95% reduction in parasite burden versus 63% for 3′-dI under comparable conditions [2]. Notably, C-Ino at 100 mg/kg substantially exceeded the efficacy of 3′-dI at the identical dose, demonstrating that the potency advantage observed in vitro translates into superior in vivo parasite clearance.

In vivo efficacy Leishmania donovani mouse model Parasite burden quantification

Parasite-Selective Cytotoxicity: Therapeutic Index of Carbocyclic Inosine vs. Mammalian Host Cells

Carbocyclic inosine exhibits pronounced selectivity for Leishmania parasites over mammalian cells. The EC₅₀ against mouse mammary tumor FM3A cells (a model mammalian host cell line) is 2.7 × 10⁻⁴ M, which is approximately 2,100-fold higher than the EC₅₀ against L. donovani promastigotes (1.3 × 10⁻⁷ M) and approximately 3,300-fold higher than the EC₅₀ against L. tropica (8.3 × 10⁻⁸ M) [1]. In a broader screening context, C-Ino was assigned a chemotherapeutic index in the range of 130–2000 among the lead inosine analogs identified, reflecting the ratio of host cell toxicity to anti-parasitic potency [2]. The mechanistic basis for this selectivity involves the parasite-specific metabolic conversion of C-Ino to carbocyclic adenosine-5′-triphosphate (aristeromycin-5′-triphosphate) and carbocyclic guanosine-5′-triphosphate, a bioactivation pathway not efficiently utilized by mammalian cells, which instead predominantly form the less toxic carbocyclic IMP [1]. For comparison, 3′-deoxy-3′-fluoroinosine showed an FM3A EC₅₀ of 2.0 × 10⁻⁴ M against a L. donovani EC₅₀ of 1.0 × 10⁻⁶ M, yielding a selectivity window of only ~200-fold [3].

Selective toxicity Chemotherapeutic index Host-parasite discrimination

Metabolic Stability Conferred by the Carbocyclic Scaffold: Resistance to Phosphorolytic and Hydrolytic Degradation vs. Natural Ribonucleosides

The defining structural feature of carbocyclic inosine—replacement of the furanose ring oxygen by a methylene group—eliminates the classical N-glycosidic bond and thereby confers resistance to phosphorolytic cleavage by nucleoside phosphorylases and hydrolytic cleavage by nucleoside hydrolases, which are major clearance pathways for natural ribonucleosides such as inosine [1]. This class-level property means that carbocyclic inosine, unlike its ribose-based counterpart inosine, is not subject to rapid enzymatic degradation to free hypoxanthine and ribose-1-phosphate in biological media, cell culture, or in vivo. While direct comparative half-life data for carbocyclic inosine versus inosine under identical conditions are not available in the primary literature, the general principle that carbocyclic nucleosides exhibit enhanced metabolic stability relative to their ribonucleoside congeners is well-established across multiple nucleoside classes, including carbocyclic analogs of adenosine (aristeromycin), guanosine, and uridine [1][2]. This metabolic stability is particularly consequential in the context of Leishmania, where the parasite's purine salvage enzymes must first phosphorylate the intact nucleoside to initiate bioactivation—a step that would be compromised if the compound were prematurely degraded.

Nucleoside metabolic stability Glycosidic bond resistance Carbocyclic nucleoside pharmacology

Natural Product Identity and Herbicidal Activity: Coaristeromycin as a Structurally Novel Microbial Metabolite

Carbocyclic inosine (coaristeromycin) was identified as one of three novel natural product herbicidal nucleosides—alongside 5′-deoxyguanosine and 5′-deoxytoyocamycin—isolated from microbial sources, while the co-occurring coformycin and adenine 9-β-D-arabinofuranoside were known natural products not previously reported as herbicidal [1]. This discovery establishes coaristeromycin as a structurally authenticated natural product with herbicidal activity, distinguishing it from purely synthetic carbocyclic nucleoside analogs that lack demonstrated agrochemical utility. It was originally isolated from Thermoactinomyces sp. A6019 [2]. The compound has also been described as possessing allelopathic properties, consistent with its herbicidal natural product classification . While quantitative herbicidal potency data (e.g., ED₅₀ against specific weed species) are limited in the publicly available literature, the natural product provenance provides a distinct rationale for procurement in natural-product-based herbicide discovery programs that cannot be fulfilled by synthetic inosine analogs lacking this ecological function.

Natural product herbicide Microbial secondary metabolite Agrochemical nucleoside discovery

Validated Application Scenarios for Carbocyclic Inosine (CAS 16975-94-3) Based on Quantitative Differentiation Evidence


Anti-Leishmanial Drug Discovery: Lead Compound for In Vitro and In Vivo Screening Cascades

Carbocyclic inosine is the most potent and selective inosine analog identified to date against both promastigote and intracellular amastigote forms of Leishmania species. In a head-to-head comparison, 3 µM C-Ino achieved 100% clearance of L. donovani amastigotes in J774.1 macrophages, while the clinical drug Pentostam at 30 µM achieved only 38% clearance [1]. With an EC₅₀ of 8.3 × 10⁻⁸ M against L. tropica promastigotes and a selectivity index exceeding 2,000-fold relative to mammalian FM3A cells [2], C-Ino is the preferred choice for establishing anti-leishmanial screening cascades, performing mechanism-of-action studies via purine salvage pathway interrogation, and benchmarking novel synthetic analogs. Its validated in vivo activity (94% LDU reduction at 100 mg/kg in mice [1]) supports progression into PK/PD and formulation studies.

Purine Salvage Pathway Probe: Investigating Parasite-Selective Nucleotide Metabolism

The unique metabolic fate of carbocyclic inosine in Leishmania—conversion to carbocyclic adenosine-5′-triphosphate (aristeromycin-5′-triphosphate) and carbocyclic guanosine-5′-triphosphate, a pathway not operative in mammalian cells—makes this compound an indispensable chemical probe for dissecting differential purine salvage between parasite and host [2]. Unlike 3′-deoxyinosine or 3′-deoxy-3′-fluoroinosine, which generate distinct metabolite profiles, C-Ino's metabolic products directly engage hypoxanthine-guanine phosphoribosyltransferase (HGPRT) feedback inhibition, with carbocyclic IMP and carbocyclic GMP acting as effective inhibitors of the enzyme [3]. This application is not served by natural inosine, which is rapidly degraded by nucleoside phosphorylases, nor by aristeromycin (carbocyclic adenosine), which operates through S-adenosylhomocysteine hydrolase inhibition rather than purine salvage interference.

Natural Product Herbicide Discovery: Microbial Metabolite Lead for Agrochemical Development

As one of only three novel natural product herbicidal nucleosides identified from microbial sources—alongside 5′-deoxyguanosine and 5′-deoxytoyocamycin—coaristeromycin (carbocyclic inosine) provides a structurally elucidated, naturally occurring starting point for herbicide lead optimization programs [4]. Its isolation from Thermoactinomyces sp. A6019 [5] establishes a tractable microbial production source. Procurement of this specific compound, rather than a synthetic carbocyclic nucleoside analog, enables natural-product-based structure-activity relationship (SAR) studies, biosynthetic pathway elucidation, and semi-synthetic derivatization campaigns aimed at improving herbicidal potency and crop selectivity.

Enantioselective Adenosine Deaminase Resolution: Chiral Pool Precursor for D- and L-Carbocyclic Nucleoside Synthesis

Racemic carbocyclic adenosine [(±)-C-Ado] can be enantioselectively deaminated by adenosine deaminase (ADA) to yield D-carbocyclic inosine (D-C-Ino) as the deaminated product, while the L-enantiomer of C-Ado remains largely intact [6]. This enzymatic resolution provides access to enantiomerically enriched D-C-Ino, which serves as a key intermediate for the preparation of D-carbocyclic guanosine derivatives (including D-2′-CDG, a compound with potent anti-herpesvirus activity) [6]. This specific application is unique to carbocyclic inosine within the inosine analog family and cannot be replicated using ribose-based inosine, which lacks the enzymatic discrimination properties conferred by the carbocyclic scaffold. For laboratories engaged in enantioselective carbocyclic nucleoside synthesis, procuring authentic D-C-Ino as a reference standard is essential for chiral purity validation.

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